Csf1R-IN-1
Overview
Description
CSF1R-IN-1 is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which is a transmembrane receptor tyrosine kinase. This receptor is activated by two cytokines, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). CSF1R plays a crucial role in the regulation of the survival, proliferation, and differentiation of monocytes and macrophages . This compound has shown significant potential in preclinical studies for its ability to inhibit CSF1R with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CSF1R-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various organic solvents and reagents under controlled conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and potency of the final product. The compound is usually produced in solid form and stored under specific conditions to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
CSF1R-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of modified compounds with different functional groups .
Scientific Research Applications
CSF1R-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CSF1R in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of CSF1R in cell signaling, proliferation, and differentiation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CSF1R.
Mechanism of Action
CSF1R-IN-1 exerts its effects by binding to the active site of CSF1R, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as PI3K, JAK, and MAPKs, which are essential for cell survival, proliferation, and differentiation . By blocking CSF1R signaling, this compound can reduce the proliferation of tumor-associated macrophages and other immune cells involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to CSF1R-IN-1 in terms of their structure and function. These include:
Pexidartinib: Another potent CSF1R inhibitor used in clinical trials for various cancers.
DCC3014: A selective CSF1R inhibitor with high specificity and potency.
LY3022855: An anti-CSF1R monoclonal antibody used in the treatment of advanced solid tumors.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting CSF1R. It has shown favorable pharmacokinetics and bioavailability in preclinical studies, making it a promising candidate for further development and clinical applications .
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5O2/c1-15-6-7-21(31-23(34)16-4-3-5-20(9-16)25(26,27)28)10-22(15)32-24(35)18-8-17(11-29-12-18)19-13-30-33(2)14-19/h3-14H,1-2H3,(H,31,34)(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEXIUCHJUGPRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=CC(=C3)C4=CN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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